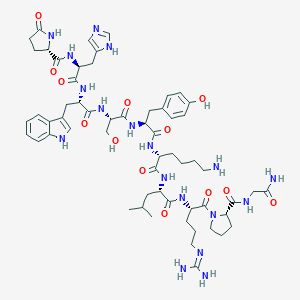![molecular formula C9H7F2NO4 B137935 [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid CAS No. 153876-17-6](/img/structure/B137935.png)
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid, also known as DFBHA, is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a hydroxamic acid derivative that has shown promising results in various scientific studies, particularly in its ability to inhibit enzymes and regulate gene expression. In
Mecanismo De Acción
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid exerts its effects through the inhibition of various enzymes, including HDACs and beta-secretase. HDACs are involved in the regulation of gene expression, and their inhibition by [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Beta-secretase is involved in the production of amyloid beta peptides, and its inhibition by [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid leads to a decrease in the accumulation of these peptides in the brain.
Efectos Bioquímicos Y Fisiológicos
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of HDACs and beta-secretase, the induction of cell cycle arrest and apoptosis in cancer cells, and the reduction of amyloid beta peptide accumulation in the brain. [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation of using [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid, including its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid for therapeutic use, as well as its potential side effects. Finally, the development of more potent and selective HDAC inhibitors such as [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid may lead to the development of more effective cancer therapies.
Aplicaciones Científicas De Investigación
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been extensively studied for its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the development and progression of cancer. HDAC inhibitors such as [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
In neurodegenerative disease research, [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides that are associated with Alzheimer's disease. [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
153876-17-6 |
|---|---|
Nombre del producto |
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid |
Fórmula molecular |
C9H7F2NO4 |
Peso molecular |
231.15 g/mol |
Nombre IUPAC |
2-[(2,6-difluorobenzoyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H7F2NO4/c10-4-2-1-3-5(11)6(4)7(13)12-8(14)9(15)16/h1-3,8,14H,(H,12,13)(H,15,16) |
Clave InChI |
HAEZACDIXLWYOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F |
Sinónimos |
Acetic acid, [(2,6-difluorobenzoyl)amino]hydroxy- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)

![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)

![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)

![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)





